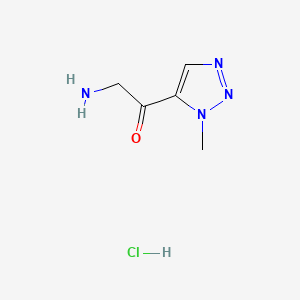
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and hydrogen bonding ability . The 1,2,3-triazole core is a privileged structure motif in medicinal chemistry and has found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
準備方法
The synthesis of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for the synthesis of 1,2,3-triazoles. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent .
化学反応の分析
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .
科学的研究の応用
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in bioconjugation and fluorescent imaging experiments . In industry, it is used in the production of polymers, dyes, and other materials .
作用機序
The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can mimic the structure of amide bonds, allowing it to interact with various enzymes and receptors in the body . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
類似化合物との比較
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as 1H-1,2,3-triazole and 1H-1,2,4-triazole . These compounds share the triazole core but differ in their substitution patterns and chemical properties. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C5H9ClN4O |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
2-amino-1-(3-methyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-4(3-7-8-9)5(10)2-6;/h3H,2,6H2,1H3;1H |
InChIキー |
KPVZWNQBBSLMAQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


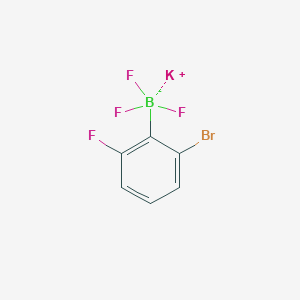
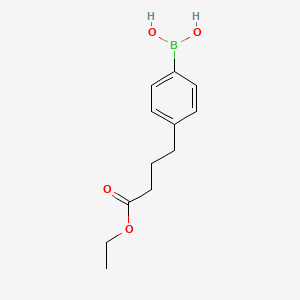
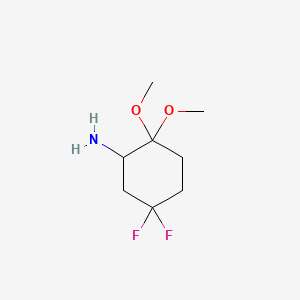

![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)


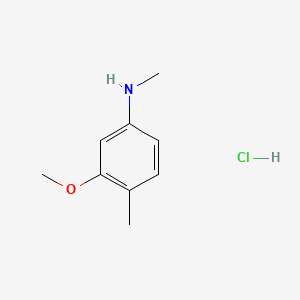

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)




